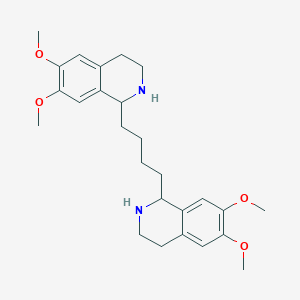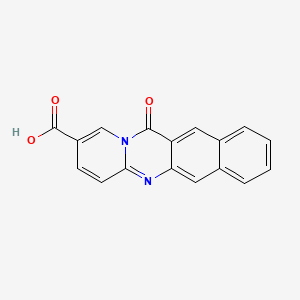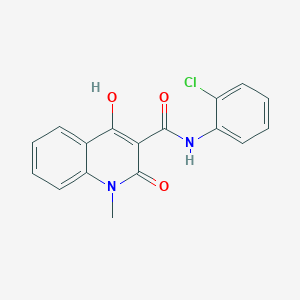![molecular formula C21H24ClN3O4 B11999695 4-[(E)-{[4-(4-chlorophenyl)piperazin-1-yl]imino}methyl]-2,6-dimethoxyphenyl acetate](/img/structure/B11999695.png)
4-[(E)-{[4-(4-chlorophenyl)piperazin-1-yl]imino}methyl]-2,6-dimethoxyphenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It contains an indole nucleus, which is an important heterocyclic system found in various bioactive molecules.
- The compound’s chemical formula is C23H26ClN3O3.
- Physically, it appears as a crystalline, colorless substance with a specific odor.
- The indole scaffold is present in several synthetic drug molecules, including LSD, strychnine, and alkaloids from plants .
4-[(E)-{[4-(4-chlorophenyl)piperazin-1-yl]imino}methyl]-2,6-dimethoxyphenyl acetate: is a complex organic compound with a unique structure.
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for this compound are not readily available in the literature. it likely involves the condensation of appropriate precursors.
- Industrial production methods may involve large-scale synthesis using optimized conditions.
Chemical Reactions Analysis
- The compound may undergo various reactions due to its functional groups.
- Common reactions include oxidation, reduction, and substitution.
- Reagents and conditions would depend on the specific reaction type.
- Major products formed could include derivatives with modified functional groups.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it interesting for medicinal chemistry research.
Biology: It could be explored as a potential bioactive agent due to its indole scaffold.
Medicine: Investigating its pharmacological properties may reveal therapeutic applications.
Industry: If scalable synthesis methods are developed, it could find industrial use.
Comparison with Similar Compounds
- Unfortunately, I don’t have information on similar compounds with the exact structure.
- other indole derivatives may share some similarities.
Properties
Molecular Formula |
C21H24ClN3O4 |
|---|---|
Molecular Weight |
417.9 g/mol |
IUPAC Name |
[4-[(E)-[4-(4-chlorophenyl)piperazin-1-yl]iminomethyl]-2,6-dimethoxyphenyl] acetate |
InChI |
InChI=1S/C21H24ClN3O4/c1-15(26)29-21-19(27-2)12-16(13-20(21)28-3)14-23-25-10-8-24(9-11-25)18-6-4-17(22)5-7-18/h4-7,12-14H,8-11H2,1-3H3/b23-14+ |
InChI Key |
KJZCMNXSWHYZJQ-OEAKJJBVSA-N |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1OC)/C=N/N2CCN(CC2)C3=CC=C(C=C3)Cl)OC |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1OC)C=NN2CCN(CC2)C3=CC=C(C=C3)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11999636.png)
![2-(4-chlorophenoxy)-N'-[(E)-(3,5-dibromo-4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11999643.png)



![7,9-Dichloro-5-(2,4-dichlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11999671.png)




![Spiro[bicyclo[2.2.1]heptane-2,2'-oxirane]](/img/structure/B11999702.png)

